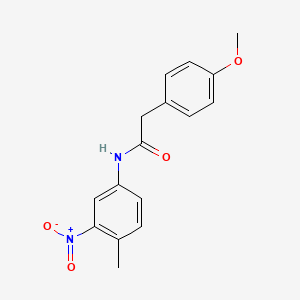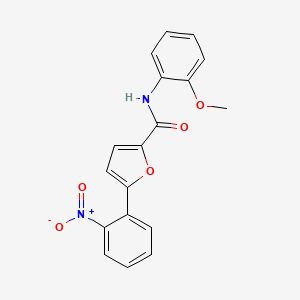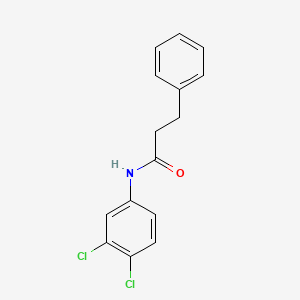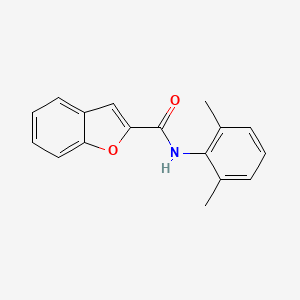![molecular formula C11H11FN2O3S B5865122 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5865122.png)
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole, also known as FMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMI is a sulfonamide derivative that possesses a unique chemical structure, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound has also been found to bind to and inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to induce cell death in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy drugs. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress in cells. In microbiology, this compound has been found to have broad-spectrum antimicrobial activity against bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is its unique chemical structure, which makes it a promising candidate for drug discovery and development. This compound has also been found to have low toxicity in cells, making it a relatively safe compound to use in lab experiments. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which can be a limitation for some labs. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research and development of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. This compound has also been investigated as a potential tool for the study of epigenetics and gene regulation. Additionally, this compound has been studied for its potential use in materials science, including the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole involves a series of chemical reactions, starting with the reaction of 4-fluoro-2-methoxyaniline with chlorosulfonic acid to form 4-fluoro-2-methoxyphenylsulfonyl chloride. This intermediate is then reacted with 2-methylimidazole to produce this compound. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. This compound has also been studied for its antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, this compound has been investigated for its potential use as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S/c1-8-13-5-6-14(8)18(15,16)11-4-3-9(12)7-10(11)17-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEFJWPMTBFKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)
![1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5865054.png)



![methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)

![N-(2-ethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5865109.png)
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)
![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)

